Ritobegron ethyl, also known as KUC-7483, is a selective agonist for the β3-adrenoceptor, primarily developed for the treatment of overactive bladder. This compound exhibits high selectivity for the bladder while minimizing cardiovascular effects, making it a promising candidate in urology. Ritobegron ethyl is classified under β3-adrenoceptor agonists, which are known to facilitate bladder relaxation and enhance urinary capacity.
The synthesis of ritobegron ethyl involves several steps that include key reactions such as bromination, reduction, and esterification. A notable method developed for large-scale synthesis utilizes a streamlined approach to enhance yield and efficiency.
Ritobegron ethyl features a complex molecular structure characterized by multiple functional groups that contribute to its activity as a β3-adrenoceptor agonist. The molecular structure can be represented using various notations:
The compound appears as a solid powder with a purity exceeding 98% when properly stored. Its stability and shelf life are significant factors for research applications.
Ritobegron undergoes various chemical reactions that are critical for its synthesis and potential modifications:
These reactions are pivotal in determining the pharmacological properties of ritobegron and its derivatives.
Ritobegron acts primarily through selective activation of β3-adrenoceptors located in the bladder. This mechanism leads to:
The agonistic action on these receptors results in enhanced urinary function without significant cardiovascular side effects, making it a favorable option for patients with overactive bladder .
In preclinical studies, ritobegron has shown substantial efficacy in reducing bladder pressure in animal models while maintaining cardiovascular stability .
These properties are crucial for both laboratory handling and pharmaceutical formulation.
Ritobegron ethyl is primarily explored for its therapeutic applications in treating overactive bladder syndrome. Its selective action on β3-adrenoceptors presents an innovative approach compared to traditional treatments that may have broader side effects.
Additionally, ongoing research may uncover further applications in related urological conditions or other therapeutic areas where modulation of adrenergic receptors is beneficial .
β3-adrenoceptor agonists represent a pharmacologically distinct class of therapeutics targeting the Gs-protein-coupled receptors predominantly expressed in urinary bladder detrusor smooth muscle. Activation of β3-adrenoceptors induces detrusor relaxation by stimulating cAMP production, reducing intracellular calcium levels, and suppressing spontaneous microcontractions during bladder filling. This mechanism circumvents the anticholinergic side effects (e.g., dry mouth, constipation) associated with traditional overactive bladder (OAB) treatments. The clinical validation of this class emerged with mirabegron (FDA-approved in 2012), which demonstrated efficacy in reducing urgency incontinence episodes and increasing bladder capacity. Ritobegron ethyl (KUC-7483), discovered by Kissei Pharmaceuticals, was developed as a next-generation β3-agonist with enhanced receptor selectivity and potential for improved clinical outcomes [1] [2].
The therapeutic targeting of β3-adrenoceptors evolved from early research into adrenoceptor subtypes. Following the molecular cloning of the human β3-adrenoceptor gene in 1989, pharmaceutical development focused on identifying subtype-selective agonists that could modulate urinary bladder function without cardiovascular effects. First-generation compounds like BRL37344 exhibited insufficient selectivity, activating β1/β2 cardiac receptors and causing tachycardia. Subsequent optimization yielded ritobegron ethyl, a structurally novel β3-agonist with a 301-fold selectivity for human β3 over β1 receptors and 32-fold selectivity over β2 receptors in transfected CHO cell assays [3].
Table 1: Evolution of Select β3-Adrenoceptor Agonists for OAB
Compound | Developer | β3-Selectivity Profile | Development Status |
---|---|---|---|
BRL37344 | SmithKline Beecham | Low selectivity (β1/β2 activity) | Preclinical discontinued |
Mirabegron | Astellas | 20-fold vs β1; 55-fold vs β2 | FDA/EMA approved (2012) |
Ritobegron ethyl | Kissei Pharma | 301-fold vs β1; 32-fold vs β2 | Phase 3 completed (discontinued) |
Solabegron | Velicept | Comparable to mirabegron | Phase 2 completed |
Vibegron | Urovant Sciences | >200-fold vs β1/β2 | FDA approved (2020) |
Ritobegron’s development trajectory included promising preclinical studies (2008–2012) demonstrating bladder relaxation in isolated rat detrusor strips (EC₅₀ = 7.7 × 10⁻⁸ mol/L) and suppression of intravesical pressure in rat cystometry models. Phase 1 trials confirmed tolerability, leading to two Phase 3 trials (NCT01003405, NCT01004315). However, development was halted after failure to meet primary efficacy endpoints, despite favorable preclinical data. Kissei Pharmaceuticals stated the program was "put on hold" due to insufficient clinical response, though detailed results remain unpublished [1] [5] [6].
Ritobegron ethyl functions as a potent full agonist at human β3-adrenoceptors expressed in bladder smooth muscle. Receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP. This triggers protein kinase A (PKA)-dependent inhibition of myosin light chain kinase and activation of large-conductance potassium channels, resulting in detrusor relaxation. Preclinical studies confirmed bladder-specific effects:
In vivo rat cystometry revealed ritobegron (0.4 mg/kg IV) significantly reduced intravesical pressure by 50% (ED₅₀ = 0.4 mg/kg) without altering heart rate or mean blood pressure. This functional bladder selectivity contrasted with nonselective agonists like isoproterenol, which caused tachycardia at equieffective relaxant doses [3]. In cynomolgus monkeys, ritobegron increased bladder capacity and reduced non-voiding contractions, supporting translational potential [3].
Table 2: Preclinical Efficacy of Ritobegron Ethyl in Bladder Models
Model System | Key Finding | Potency/Effect Size |
---|---|---|
Isolated rat detrusor | Concentration-dependent relaxation | EC₅₀ = 7.7 × 10⁻⁸ mol/L |
Rat cystometry (in vivo) | Reduced intravesical pressure | ED₅₀ = 0.4 mg/kg IV |
Monkey cystometry | Increased bladder capacity; reduced contractions | Significant at 0.3 mg/kg IV |
Rat atrial tissue | Negligible chronotropic effect | Selectivity index: 2,078 (vs bladder) |
Despite robust preclinical data, clinical efficacy in Phase 3 trials was insufficient. This discordance may stem from:
Ritobegron’s discontinuation underscores challenges in translating bladder-selective pharmacology to complex human OAB syndromes. Nevertheless, its high selectivity informed next-generation agonists like vibegron, which achieved clinical success [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7